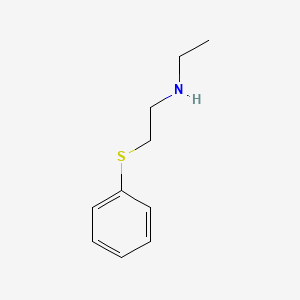

N-Ethyl-2-(phenylthio)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Ethyl-2-(phenylthio)ethanamine is a chemical compound that has been studied for its potential use in various applications. It is an intermediate in the synthesis of the Bcl-2 inhibitor ABT-263, which is significant in the context of cancer research due to the role of Bcl-2 in regulating apoptosis .

Synthesis Analysis

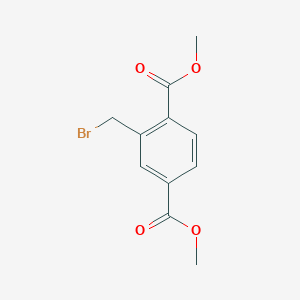

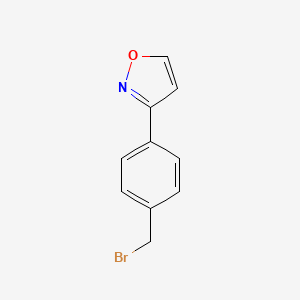

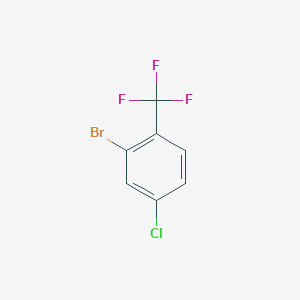

The synthesis of N-Ethyl-2-(phenylthio)ethanamine has been achieved through the Gabriel reaction, starting from 2-phenylthio ethyl bromide. The use of 4-nitrophthalimide as the synthon has been found to be more effective than phthalimide, with an overall yield of about 61% . This synthesis route is crucial for producing the compound in sufficient quantities for further study and potential therapeutic applications.

Molecular Structure Analysis

While the specific molecular structure of N-Ethyl-2-(phenylthio)ethanamine is not detailed in the provided papers, related compounds have been analyzed. For instance, the molecular structure of 2,6-dibenzhydryl-N-(2-phenyliminoacenaphthylenylidene)-4-methylbenzenamines and their nickel(II) dibromide complexes have been determined by single-crystal X-ray diffraction, revealing a distorted-pyramidal geometry at nickel . Additionally, the molecular packing of enantiopure (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine has been reported to show a compact and dense three-dimensional arrangement, which is significant for understanding the physical properties of such compounds .

Chemical Reactions Analysis

The 2-(phenylthio)ethyl group has been proposed as a novel two-stage base protecting group for thymidine analogues. It can be inserted regiospecifically at the N3-position of the pyrimidine by a Mitsunobu reaction and is stable under strongly basic conditions. This allows for selective O-alkylation of ribose moieties without undesired base alkylations. After oxidation to sulfone, the protecting group can be removed by a β-elimination mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide insight into the behavior of N-Ethyl-2-(phenylthio)ethanamine. For example, the optical properties of (S)-(-)-1-[(1-phenyl)-N-(biphen-2-yl)methylidene]ethylamine have been studied, revealing blue and green emission bands in the visible region, which indicates potential applications in optoelectronic devices . The structural aspects of 1,1-dichloro-2,2-bis[p-(N,N-dimethylamino)phenyl]ethane, an analogue of the degradation product of DDT, have been analyzed, providing comparative conformational parameters that could be relevant to the study of N-Ethyl-2-(phenylthio)ethanamine .

科学的研究の応用

Synthesis of 2-(Phenylthio)ethanamine

2-(Phenylthio)ethanamine serves as an intermediate in the synthesis of the Bcl-2 inhibitor ABT-263, prepared from 2-phenylthio ethyl bromide using the Gabriel reaction. This synthesis demonstrates the compound's utility in the development of therapeutics targeting cancer pathways (Zhou Youjun, 2010).

Protective Group for Thymidine Analogues

The compound has been proposed as a novel two-stage base protecting group for the thymine residue in the synthesis of sugar-modified thymidine derivatives. This innovative protection approach allows for selective O-alkylation of ribose moieties, highlighting the compound's importance in nucleoside chemistry (J. D’Onofrio, L. D. Napoli, G. D. Fabio, D. Montesarchio, 2006).

Antimicrobial Activity

Novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities. This study underscores the potential for developing new antimicrobial agents from derivatives of N-Ethyl-2-(phenylthio)ethanamine (R. Kumbhare, K. V. Kumar, T. Dadmal, U. Kosurkar, K. Appalanaidu, 2013).

Antioxidant Activities

New trisubstituted triazoles, synthesized from reactions involving ethyl N'-(alkylidene/arylidene)hydrazonate and 2-(3,4-dimethoxy phenyl)ethanamine, were evaluated for their antioxidant properties. These studies contribute to the understanding of the compound's role in synthesizing molecules with potential antioxidant activities (K. Sancak, Y. Ünver, D. Ünlüer, Esra Düğdü, Gülcan Kör, 2012).

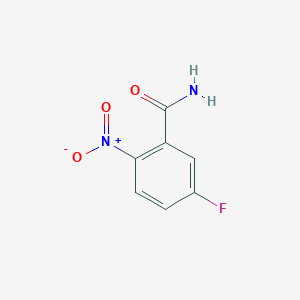

Antifungal and Antibacterial Activity

Substituted 6-fluorobenzo[d]thiazole amides, synthesized by condensation of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with benzoyl chlorides, showed promising antibacterial and antifungal activities. This research highlights the compound's utility in creating derivatives with significant antimicrobial properties (Vladimír Pejchal, M. Pejchalová, Z. Růžičková, 2015).

特性

IUPAC Name |

N-ethyl-2-phenylsulfanylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NS/c1-2-11-8-9-12-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQYJYJDFQESIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCSC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607797 |

Source

|

| Record name | N-Ethyl-2-(phenylsulfanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-2-(phenylthio)ethanamine | |

CAS RN |

5042-43-3 |

Source

|

| Record name | N-Ethyl-2-(phenylsulfanyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid](/img/structure/B1342312.png)

![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)

![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)